molecular formula C₁₀H₂₀N₂O₄S₂ B148985 D-Penicillamine disulfide CAS No. 20902-45-8

D-Penicillamine disulfide

Cat. No.: B148985
CAS No.: 20902-45-8
M. Wt: 296.4 g/mol
InChI Key: POYPKGFSZHXASD-WDSKDSINSA-N
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Description

D-Penicillamine disulfide: is an organic disulfide compound consisting of two D-penicillamine molecules joined by a disulfide bond. It is a derivative of D-penicillamine, which is a well-known chelating agent used primarily in the treatment of Wilson’s disease, a condition characterized by excessive copper accumulation in the body. This compound is also known for its ability to form complexes with various metal ions due to its two amino and two carboxyl groups .

Mechanism of Action

Target of Action

D-Penicillamine disulfide primarily targets copper ions in the body . It is a potent copper chelating agent . The compound is used therapeutically for the control of copper-related pathology in Wilson’s disease . It also reduces excess cystine excretion in cystinuria .

Mode of Action

This compound interacts with its targets through a process known as chelation . In the context of Wilson’s disease, it binds to copper, allowing it to be eliminated in the urine . For cystinuria, it works by disulfide interchange between penicillamine and cystine, resulting in the formation of a penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of copper and cystine. In Wilson’s disease, the compound helps to regulate copper levels in the body by promoting its excretion . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .

Pharmacokinetics

This compound is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . Only a small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine . The route of elimination is mainly renal; disulfides represent the main compounds found in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to regulate copper and cystine levels in the body. In Wilson’s disease, it helps to reduce the toxic accumulation of copper, thereby alleviating the symptoms of the disease . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron can reduce the absorption of the drug . Furthermore, the compound’s action can be affected in patients with malabsorption states, as this can dramatically decrease its bioavailability .

Biochemical Analysis

Biochemical Properties

D-Penicillamine disulfide participates in three types of reactions: sulfhydryl-disulfide exchange, thiazolidine formation, and metal chelation . It interacts with enzymes, proteins, and other biomolecules, primarily through its amino and mercapto groups . For instance, it competes for cupric ions with serum albumin and ceruloplasmin, two important copper carriers .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by binding to copper, allowing it to be eliminated in the urine . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a chelating agent. It binds to copper, forming a complex that can be excreted in the urine . This binding interaction with copper leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been found to be relatively stable, with limited degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound have been found to be lethal in some cases . Lower doses have been used effectively for the treatment of conditions like Wilson’s disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, in cells with elevated SLC7A11 expression, NADPH depletion causes cystine accumulation, which initiates disulfidptosis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After ingestion, it transforms into disulfides, which bind to albumin. This binding is responsible for the slow elimination of the drug from plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Penicillamine disulfide can be synthesized through the oxidation of D-penicillamine. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions include maintaining a neutral to slightly acidic pH and controlling the temperature to avoid over-oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is carried out in reactors where D-penicillamine is mixed with an oxidizing agent under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: D-Penicillamine disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Penicillamine disulfide is used in the synthesis of complex molecules and as a reagent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .

Biology: In biological research, this compound is used to study the effects of disulfide bonds in proteins and enzymes. It serves as a model compound for understanding redox reactions in biological systems .

Medicine: this compound has potential therapeutic applications due to its chelating properties. It is investigated for its role in treating heavy metal poisoning and other conditions involving metal ion imbalances .

Industry: The compound is used in the manufacturing of pharmaceuticals and as an intermediate in the production of other chemical compounds. Its ability to form complexes with metal ions is exploited in various industrial processes .

Comparison with Similar Compounds

Uniqueness: D-Penicillamine disulfide is unique due to its specific ability to form stable complexes with metal ions and its therapeutic applications in conditions like Wilson’s disease. Its disulfide bond also allows it to participate in redox reactions, making it valuable in both chemical and biological research .

Properties

IUPAC Name

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYPKGFSZHXASD-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312638
Record name D-Penicillamine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20902-45-8
Record name D-Penicillamine disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20902-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillamine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Penicillamine disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dithiodi-D-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENICILLAMINE DISULFIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FPI4N5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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